molecular formula C20H25NO2 B13697701 (S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane

(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane

Cat. No.: B13697701
M. Wt: 311.4 g/mol
InChI Key: RKDIYYMKTOOITR-UHFFFAOYSA-N
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Description

(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane is a chiral oxazepane derivative. This compound is characterized by its unique structure, which includes a benzyl group and a benzyloxy methyl group attached to an oxazepane ring. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane typically involves the formation of the oxazepane ring followed by the introduction of the benzyl and benzyloxy methyl groups. One common method involves the cyclization of an appropriate amino alcohol with a benzyl halide under basic conditions. The reaction conditions often include the use of solvents like toluene or trifluorotoluene and catalysts such as magnesium oxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy methyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted oxazepane derivatives.

Scientific Research Applications

(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane is unique due to its chiral nature and the presence of both benzyl and benzyloxy methyl groups. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

4-benzyl-2-(phenylmethoxymethyl)-1,4-oxazepane

InChI

InChI=1S/C20H25NO2/c1-3-8-18(9-4-1)14-21-12-7-13-23-20(15-21)17-22-16-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2

InChI Key

RKDIYYMKTOOITR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(OC1)COCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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